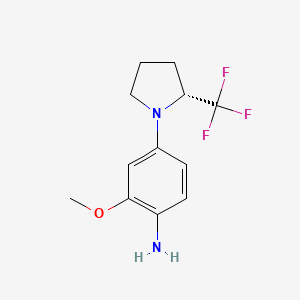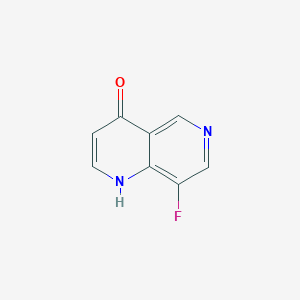
3-Ethynyl-3'-fluoro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-3’-fluoro-1,1’-biphenyl is an organic compound characterized by the presence of an ethynyl group and a fluorine atom attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3’-fluoro-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Halogenation: The biphenyl compound is first halogenated to introduce a fluorine atom at the desired position.
Sonogashira Coupling: The halogenated biphenyl is then subjected to Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, to introduce the ethynyl group. This reaction typically uses a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of 3-Ethynyl-3’-fluoro-1,1’-biphenyl may involve:
Large-Scale Halogenation: Using continuous flow reactors to efficiently introduce the fluorine atom.
Automated Coupling Reactions: Employing automated systems for the Sonogashira coupling to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynyl-3’-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of fluoro-substituted carbonyl compounds.
Reduction: Formation of fluoro-substituted alkenes or alkanes.
Substitution: Formation of biphenyl derivatives with various substituents replacing the fluorine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Ethynyl-3’-fluoro-1,1’-biphenyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated biphenyls with biological molecules. Its ethynyl group can be used for bioorthogonal reactions, enabling the labeling and tracking of biomolecules.
Medicine
In medicinal chemistry, 3-Ethynyl-3’-fluoro-1,1’-biphenyl is investigated for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-3’-fluoro-1,1’-biphenyl depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The ethynyl group can participate in click chemistry reactions, facilitating the conjugation of the compound to other molecules. The fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethynylbiphenyl: Lacks the fluorine atom, which may result in different reactivity and applications.
3-Fluoro-1,1’-biphenyl:
3-Ethynyl-4’-fluoro-1,1’-biphenyl: The position of the fluorine atom is different, which can influence the compound’s behavior in chemical reactions and applications.
Uniqueness
3-Ethynyl-3’-fluoro-1,1’-biphenyl is unique due to the specific positioning of both the ethynyl and fluorine groups on the biphenyl structure. This unique arrangement imparts distinct electronic and steric properties, making it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C14H9F |
|---|---|
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
1-ethynyl-3-(3-fluorophenyl)benzene |
InChI |
InChI=1S/C14H9F/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(15)10-13/h1,3-10H |
Clé InChI |
NJSJTGCNUDXELG-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


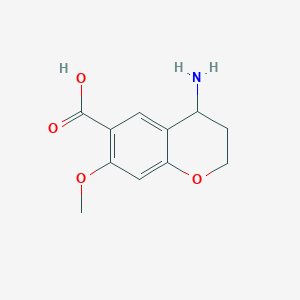
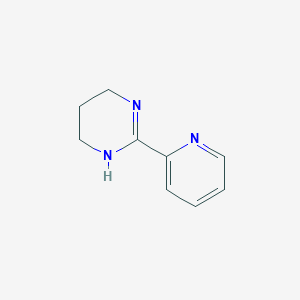


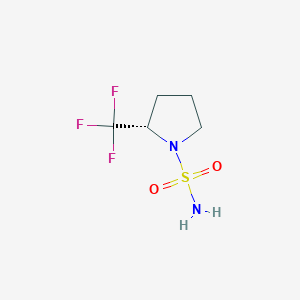
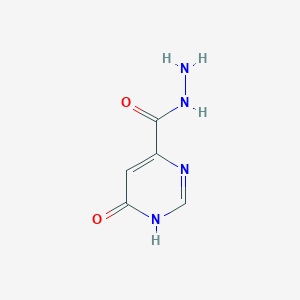
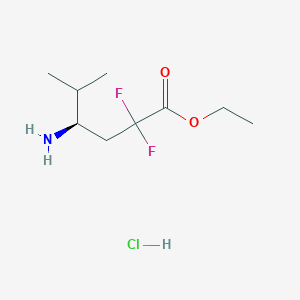
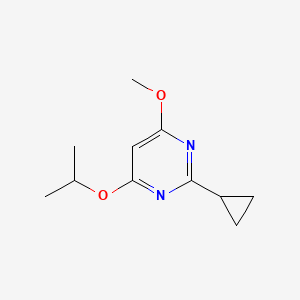
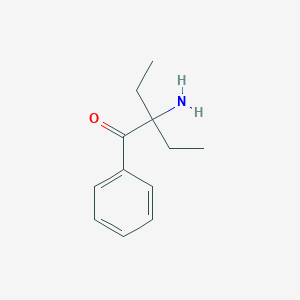
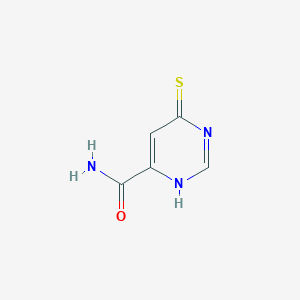
![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)

